molecular formula C7H14O3 B12291688 Butanoic acid, 2-(hydroxymethyl)-3-methyl-, methyl ester, (S)- CAS No. 189938-05-4

Butanoic acid, 2-(hydroxymethyl)-3-methyl-, methyl ester, (S)-

Cat. No.: B12291688
CAS No.: 189938-05-4
M. Wt: 146.18 g/mol
InChI Key: GPIVIPTZTRRTFH-ZCFIWIBFSA-N
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Description

Butanoic acid, 2-(hydroxymethyl)-3-methyl-, methyl ester, (2S)-, also known as methyl 2-(hydroxymethyl)-3-methylbutanoate, is an organic compound with the molecular formula C6H12O3. This compound is a type of ester, which is commonly found in various natural and synthetic products. Esters are known for their pleasant aromas and are often used in the fragrance and flavor industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 2-(hydroxymethyl)-3-methyl-, methyl ester, (2S)- typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction can be represented as follows:

2-(hydroxymethyl)-3-methylbutanoic acid+methanolmethyl 2-(hydroxymethyl)-3-methylbutanoate+water\text{2-(hydroxymethyl)-3-methylbutanoic acid} + \text{methanol} \rightarrow \text{methyl 2-(hydroxymethyl)-3-methylbutanoate} + \text{water} 2-(hydroxymethyl)-3-methylbutanoic acid+methanol→methyl 2-(hydroxymethyl)-3-methylbutanoate+water

Industrial Production Methods

In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to speed up the reaction and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 2-(hydroxymethyl)-3-methyl-, methyl ester, (2S)- can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and methanol in the presence of water and an acid or base catalyst.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.

Major Products Formed

    Hydrolysis: 2-(hydroxymethyl)-3-methylbutanoic acid and methanol.

    Reduction: 2-(hydroxymethyl)-3-methylbutanol.

    Oxidation: 2-(carboxymethyl)-3-methylbutanoic acid.

Scientific Research Applications

Butanoic acid, 2-(hydroxymethyl)-3-methyl-, methyl ester, (2S)- has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with enzymes and other biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of butanoic acid, 2-(hydroxymethyl)-3-methyl-, methyl ester, (2S)- depends on its specific application. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid, 2-hydroxy-, methyl ester: Similar structure but lacks the methyl group at the 3-position.

    Butanoic acid, 2-methyl-, methyl ester: Similar structure but lacks the hydroxymethyl group.

    Butanoic acid, 2-methylene-, methyl ester: Similar structure but has a methylene group instead of the hydroxymethyl group.

Uniqueness

Butanoic acid, 2-(hydroxymethyl)-3-methyl-, methyl ester, (2S)- is unique due to the presence of both the hydroxymethyl and methyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

189938-05-4

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

methyl (2S)-2-(hydroxymethyl)-3-methylbutanoate

InChI

InChI=1S/C7H14O3/c1-5(2)6(4-8)7(9)10-3/h5-6,8H,4H2,1-3H3/t6-/m1/s1

InChI Key

GPIVIPTZTRRTFH-ZCFIWIBFSA-N

Isomeric SMILES

CC(C)[C@@H](CO)C(=O)OC

Canonical SMILES

CC(C)C(CO)C(=O)OC

Origin of Product

United States

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